molecular formula C8H9BrO2S B13931761 4-Bromo-1-methoxy-2-(methylsulfinyl)benzene

4-Bromo-1-methoxy-2-(methylsulfinyl)benzene

Cat. No.: B13931761
M. Wt: 249.13 g/mol
InChI Key: ALGQXDMAEZSIOW-UHFFFAOYSA-N
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Description

4-Bromo-1-methoxy-2-(methylsulfinyl)benzene is an organic compound with the molecular formula C8H9BrO2S It is a derivative of benzene, characterized by the presence of a bromine atom, a methoxy group, and a methylsulfinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methoxy-2-(methylsulfinyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-methoxy-2-(methylsulfinyl)benzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar electrophilic aromatic substitution reactions with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methoxy-2-(methylsulfinyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Methoxy-2-(methylsulfonyl)benzene.

    Reduction: 4-Methoxy-2-(methylsulfinyl)benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-methoxy-2-(methylsulfinyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methoxy-2-(methylsulfinyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the methoxy and methylsulfinyl groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-methoxy-2-(methylsulfinyl)benzene is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties compared to its sulfonyl and sulfanyl analogs.

Properties

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

4-bromo-1-methoxy-2-methylsulfinylbenzene

InChI

InChI=1S/C8H9BrO2S/c1-11-7-4-3-6(9)5-8(7)12(2)10/h3-5H,1-2H3

InChI Key

ALGQXDMAEZSIOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)C

Origin of Product

United States

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